Tris(acetylacetonato)chromium

Descripción general

Descripción

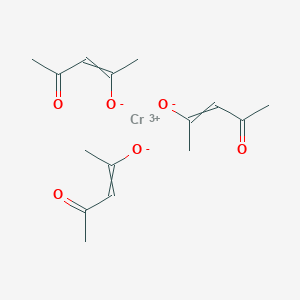

Tris(acetylacetonato)chromium, also known as Chromium (III) acetylacetonate, is a coordination compound with the formula Cr(C₅H₇O₂)₃ . It is a purplish coordination complex used in NMR spectroscopy as a relaxation agent due to its solubility in nonpolar organic solvents and its paramagnetism .

Synthesis Analysis

The compound is synthesized by the reaction of chromium (III) oxide with acetylacetone . The reaction is as follows: Cr₂O₃ + 6 Hacac → 2 Cr(acac)₃ + 3 H₂O . Another method involves dissolving chromium(III) chloride hexahydrate in distilled water, adding urea, and then adding acetylacetone dropwise .Molecular Structure Analysis

The complex has idealized D₃ symmetry with Cr-O distances of 1.93 Å . All metal tris-acetylacetonates exist in two enantiomeric forms designated as Lambda and Delta, which are mirror images of one another .Chemical Reactions Analysis

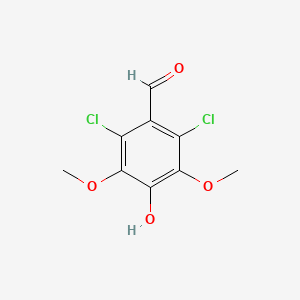

The compound is relatively inert towards substitution. It reacts with a variety of electrophiles at the 3-positions of the chelate rings, giving the corresponding bromo-, nitro-, and formyl-substituted derivatives . It also undergoes thermal decomposition .Physical And Chemical Properties Analysis

Tris(acetylacetonato)chromium is a deep maroon solid with a molar mass of 349.32 g/mol . It has a density of 1.34 g/cm³, melts at 210 °C, and sublimes near 110°C . It is soluble in non-polar organic solvents .Aplicaciones Científicas De Investigación

Coordination Compounds

Tris(acetylacetonato)chromium is a coordination compound with the formula Cr(C5H7O2)3 . Coordination compounds have significant importance as they were among the earliest metal compounds recognized as coordination compounds .

Isotope Separation

Historically, metal acetylacetonates like Cr(acac)3 were significantly investigated during WWII as potentially useful in the separation of isotopes, especially of uranium because of their unexpected volatility .

Analytical Chemistry

Due to the versatility of this ligand and the ease of extraction of the neutral complexes of the metals into organic solvents, they have been extensively used in analytical chemistry .

Organic Synthesis Catalyst

Cr(acac)3 acts as a catalyst in various organic synthesis reactions . It plays a significant role in several catalytic reactions, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Chemical Vapor Deposition (CVD)

Cr(acac)3 is used as a precursor for depositing chromium-containing films on various substrates through Chemical Vapor Deposition (CVD) . This process is crucial in the fabrication of semiconductors and other electronic devices.

NMR Spectroscopy

Cr(acac)3 is used in NMR spectroscopy as a relaxation agent because of its solubility in nonpolar organic solvents and its paramagnetism .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

chromium(3+);4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWORPXLMBPOPPU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |

| Record name | Chromium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tris(acetylacetonato)chromium | |

CAS RN |

21679-31-2 | |

| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

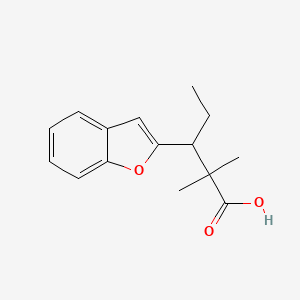

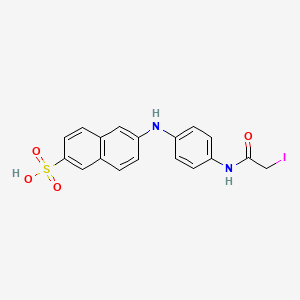

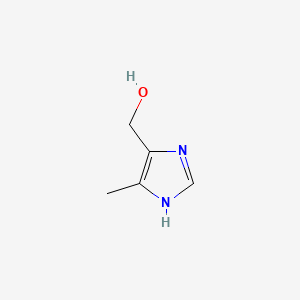

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tris(acetylacetonato)chromium(III)?

A1: The molecular formula of Tris(acetylacetonato)chromium(III) is Cr(C5H7O2)3. Its molecular weight is 349.33 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing Tris(acetylacetonato)chromium(III)?

A2: Infrared (IR) spectroscopy, mass spectrometry, UV-Vis spectroscopy, and NMR spectroscopy (particularly using 1H, 13C, and 59Co nuclei for related complexes) are valuable techniques for characterizing this complex. [, , , ] Researchers have used isotopic labeling (18O, 68Zn, and 64Zn) in conjunction with IR spectroscopy to assign vibrational bands and gain insights into the structure of similar acetylacetonate complexes. []

Q3: What is the standard heat of formation of Tris(acetylacetonato)chromium(III)?

A3: The standard heat of formation (ΔHf°) of Tris(acetylacetonato)chromium(III) at 298.16 K and 1 atmosphere pressure has been determined to be -344.7 ± 1.0 kcal/mol using adiabatic vacuum calorimetry. [] Another study reported a value of -366.48 ± 0.67 kcal/mol at 25°C using an empirical thermochemical cycle. []

Q4: How does the solubility of Tris(acetylacetonato)chromium(III) vary in different solvents?

A4: The solubility of Tris(acetylacetonato)chromium(III) is influenced by the solvent's nature. Research indicates that it exhibits higher solubility in organic solvents like t-butyl alcohol and methanol compared to water. [] This behavior suggests that the complex's hydrophobic nature outweighs its potential for hydrogen bonding with water.

Q5: How does temperature affect the solubility of Tris(acetylacetonato)chromium(III)?

A5: Studies on the temperature dependence of solubility in aqueous alcohol mixtures revealed that solubility increases with temperature. This information was used to calculate thermodynamic parameters of the solution process. []

Q6: What factors influence the partitioning of Tris(acetylacetonato)chromium(III) in liquid-liquid systems?

A6: The partition coefficient of Tris(acetylacetonato)chromium(III) between organic phases (like dodecane) and aqueous phases is significantly enhanced by the presence of chlorinated phenols in the organic phase. This effect is attributed to the formation of hydrogen-bonded adducts between the complex and the phenols. [] The partition behavior is also influenced by factors like solvent composition, internal pressure, and volume changes upon mixing. []

Q7: Can Tris(acetylacetonato)chromium(III) act as a catalyst?

A7: Yes, Tris(acetylacetonato)chromium(III) can act as a catalyst in various organic reactions. For instance, it has been shown to catalyze the oxidation of tetralin, leading to a high yield of α-tetralone in the presence of N,N-dialkylamides. [] This catalytic activity highlights its potential in organic synthesis.

Q8: How does Tris(acetylacetonato)chromium(III) influence polymerization reactions?

A8: Research shows that using a MgCl2-supported Tris(acetylacetonato)chromium(III) catalyst system in combination with diethylaluminium chloride can initiate ethylene and propylene polymerization. This catalyst system exhibits high activity and produces polymers with specific properties, such as high isotacticity in polypropylene and narrow molecular weight distribution in polyethylene. [, ]

Q9: How does Tris(acetylacetonato)chromium(III) interact with organic molecules?

A9: Tris(acetylacetonato)chromium(III) interacts with organic molecules primarily through electrostatic interactions, such as dipole-dipole and dipole-induced dipole interactions. Studies using 13C NMR relaxation experiments revealed that alkyl-substituted aromatics tend to orient themselves with their positive dipole end closer to the complex. []

Q10: Can Tris(acetylacetonato)chromium(III) form adducts with other molecules?

A10: Yes, Tris(acetylacetonato)chromium(III) can form adducts with various molecules. For instance, it forms adducts with lanthanoid(III) complexes coordinated with 2-thenoyltrifluoroacetone (Htta), enhancing their extraction into organic solvents. These adducts can be either inner-sphere complexes (direct coordination) or outer-sphere complexes (hydrogen bonding). []

Q11: How does Tris(acetylacetonato)chromium(III) behave under irradiation?

A11: Tris(acetylacetonato)chromium(III) can undergo photochemical reactions upon irradiation. Research has explored its partial photoresolution using laser light, leading to the enrichment of specific enantiomers. [] It has also been studied for its behavior under deuteron irradiation, showcasing its potential susceptibility to radiation-induced transformations. []

Q12: Have computational methods been employed to study Tris(acetylacetonato)chromium(III)?

A12: Yes, computational chemistry techniques have been utilized to investigate Tris(acetylacetonato)chromium(III) and related complexes. For example, researchers have determined Abraham descriptors, which are empirical parameters used to predict various physicochemical properties, including solubility and partition coefficients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)